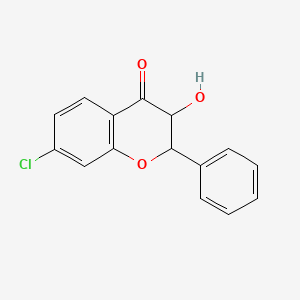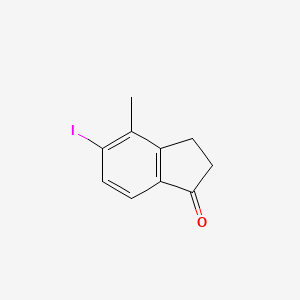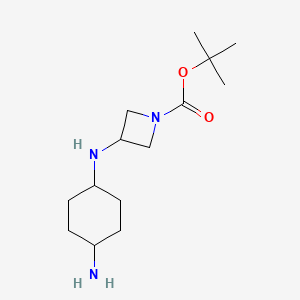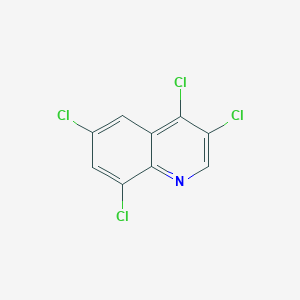
3,4,6,8-Tetrachloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of four chlorine atoms at the 3rd, 4th, 6th, and 8th positions of the quinoline ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3,4,6,8-Tetrachloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction: Less chlorinated quinoline derivatives.
Oxidation: Quinoline derivatives with higher oxidation states.
科学的研究の応用
3,4,6,8-Tetrachloroquinoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4,6,8-Tetrachloroquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
- 4,6,7-Trichloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Comparison: 3,4,6,8-Tetrachloroquinoline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to other chlorinated quinolines, it exhibits different reactivity and potential biological activities. For instance, the presence of chlorine atoms at the 3rd and 8th positions can influence its binding affinity to molecular targets, making it a valuable compound for research .
特性
CAS番号 |
25771-78-2 |
|---|---|
分子式 |
C9H3Cl4N |
分子量 |
266.9 g/mol |
IUPAC名 |
3,4,6,8-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H |
InChIキー |
FNBPXWGIMSSKLQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

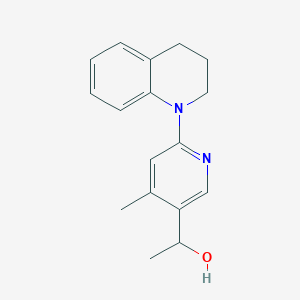
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B11849598.png)
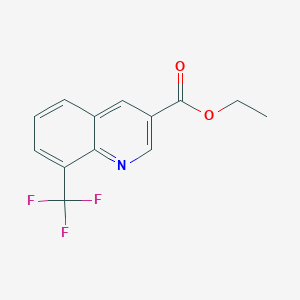


![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)
